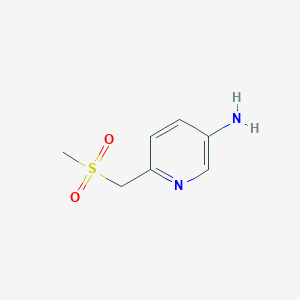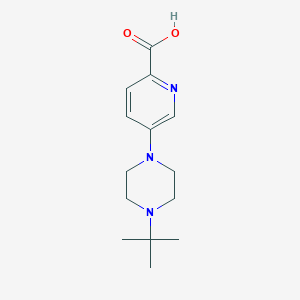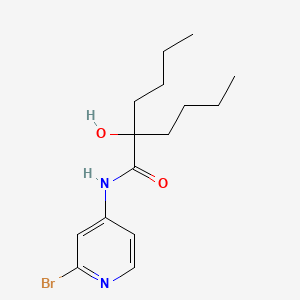
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide is a compound that belongs to the class of amides, specifically pyridinyl amides This compound features a bromopyridine moiety, which is known for its significant biological and therapeutic value
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide typically involves the reaction of 2-bromopyridine with appropriate amide precursors. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides, ethers, or thioethers, depending on the nucleophile employed.
Applications De Recherche Scientifique
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving bromopyridine derivatives.
Industry: The compound can be used in the production of materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to various proteins and enzymes, modulating their activity. For instance, docking analyses suggest that similar compounds can bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl amide structure but lack the bromine atom, resulting in different reactivity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridine moiety but have a different core structure, leading to varied biological activities.
Uniqueness
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide is unique due to its specific combination of a bromopyridine moiety and a butyl-hydroxyhexanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C15H23BrN2O2 |
|---|---|
Poids moléculaire |
343.26 g/mol |
Nom IUPAC |
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide |
InChI |
InChI=1S/C15H23BrN2O2/c1-3-5-8-15(20,9-6-4-2)14(19)18-12-7-10-17-13(16)11-12/h7,10-11,20H,3-6,8-9H2,1-2H3,(H,17,18,19) |
Clé InChI |
OOBVDQZRYLPKGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(C(=O)NC1=CC(=NC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


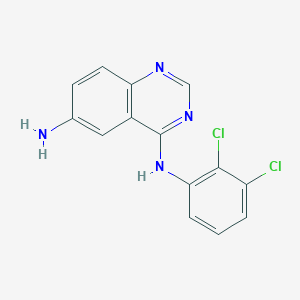
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
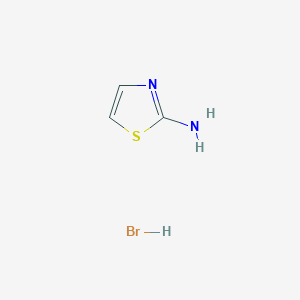
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)

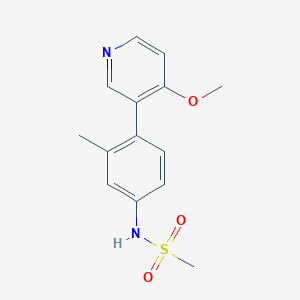
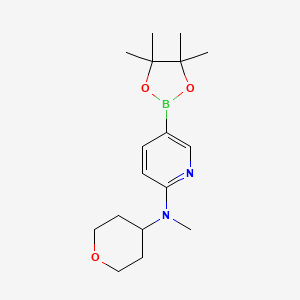
![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)
